5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Molecular Formula: C₁₅H₁₃N₇O₂ Molecular Weight: 323.32 g/mol CAS Number: 1004727-44-9 This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring two 1-methyl-1H-pyrazol-5-yl substituents at positions 5 and 7, along with a carboxylic acid group at position 2.
Structure
3D Structure
Properties
IUPAC Name |
5,7-bis(2-methylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2/c1-20-11(3-5-16-20)9-7-13(12-4-6-17-21(12)2)22-14(18-9)8-10(19-22)15(23)24/h3-8H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVRFHNGJVSAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=NC3=CC(=NN23)C(=O)O)C4=CC=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140845 | |
| Record name | 5,7-Bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004727-44-9 | |
| Record name | 5,7-Bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004727-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-component reactions. One common method is the one-pot pseudo three-component reaction, which involves the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes . Another approach is the one-pot pseudo five-component reaction, which includes β-keto esters, hydrazines, and aldehydes . These reactions are often carried out in the presence of various homogeneous and heterogeneous catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts are likely to be employed to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the pyrazole rings.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have indicated that compound 1 exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, research has demonstrated its effectiveness against breast cancer cells by modulating key signaling pathways associated with tumor growth and survival .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Its mechanism appears to involve disrupting microbial cell membranes and inhibiting essential metabolic processes .
3. Enzyme Inhibition
Compound 1 acts as an inhibitor of several enzymes linked to disease processes, including kinases involved in cancer progression. This inhibition can lead to the downregulation of oncogenic signaling pathways, thereby offering therapeutic potential in targeted cancer therapies .
Synthetic Methodologies
The synthesis of 5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been achieved through various strategies:
1. Multicomponent Reactions
Recent advancements highlight the use of multicomponent reactions (MCRs) for synthesizing compound 1 efficiently. These reactions allow for the simultaneous formation of multiple bonds and functional groups in a single step, enhancing yield and reducing waste .
2. Domino Reactions
Domino reactions involving arylglyoxals and pyrazol-5-amines have been established, providing a robust synthetic route to access this compound. These methods are advantageous due to their simplicity and ability to generate complex structures from simpler precursors .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Compound 1 inhibited proliferation in MCF-7 breast cancer cells with IC50 values in the low micromolar range. |
| Study B | Antimicrobial | Demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Enzyme Inhibition | Inhibited specific kinases with IC50 values indicating potential for targeted therapies in oncology. |
Mechanism of Action
The mechanism of action of 5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various biological effects, including antitumor activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of enzyme being inhibited.
Comparison with Similar Compounds
PHTPP (5,7-Bis(trifluoromethyl)-2-phenyl-3-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine)
- Key Features: Trifluoromethyl groups at positions 5 and 5. Phenolic hydroxyl and phenyl groups at positions 3 and 2.
- Functional Role : Potent ESR2 antagonist with minimal ESR1 activity, attributed to trifluoromethyl groups enhancing metabolic stability and binding affinity .
- Comparison :
- The trifluoromethyl groups in PHTPP increase lipophilicity compared to the methylpyrazole substituents in the target compound, favoring membrane penetration but reducing aqueous solubility.
- The carboxylic acid in the target compound may improve solubility but limit blood-brain barrier permeability .
Antimicrobial Pyrazolo[1,5-a]pyrimidines
- Example : 5,7-Di(furan-2-yl)-3-(p-tolydiazenyl)pyrazolo[1,5-a]pyrimidin-2-amine
- The carboxylic acid group may enhance solubility but reduce passive diffusion into bacterial cells .
Bis(pyrazolo[1,5-a]pyrimidines) with Spacers
- Example : Propane-linked bis(pyrazolo[1,5-a]pyrimidines) with 4-methylbenzyl units.
- Comparison :
Fluorinated Derivatives (e.g., Compound 12 in )
- Key Features : Morpholin-4-yl and difluoromethyl benzimidazole groups.
- Role : Fluorine atoms enhance lipophilicity and bioavailability.
- Comparison :
Structural and Functional Analysis Table
Research Findings and Trends
- Substituent Effects :
- Functional Group Impact :
- Structural Flexibility :
- Spacer-linked bis(pyrazolo) compounds show enhanced activity due to dual-target engagement, a feature absent in the target compound .
Biological Activity
5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fused bicyclic structure comprising pyrazole and pyrimidine rings, with a carboxylic acid group. Its molecular formula is . The presence of two 1-methyl-1H-pyrazol-5-yl substituents at positions 5 and 7 enhances its biological activity and therapeutic potential.
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit various kinases involved in cancer progression. Kinases such as phosphatidylinositol 3-kinase (PI3K) and Bruton's tyrosine kinase (BTK) are critical in cellular signaling pathways that regulate cell growth and proliferation. Although specific data on the inhibitory activity of this compound is limited, its structural similarity to other active compounds suggests potential efficacy against these targets .
Anticancer Potential
Studies have shown that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit notable anticancer properties. They can modulate enzyme activity and influence cellular pathways associated with tumor growth. For instance, derivatives have been evaluated for their effects on human tumor cell lines such as HeLa and A375, demonstrating promising results in inhibiting cellular proliferation .
Anti-inflammatory Effects
In addition to anticancer properties, some derivatives have shown anti-inflammatory activities. The modulation of inflammatory pathways through kinase inhibition may provide therapeutic avenues for treating inflammatory diseases .
Antimicrobial Activity
Emerging research indicates that certain pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties. This broadens the potential applications of compounds like this compound beyond oncology to include infectious diseases .
Case Studies
Several studies have documented the biological activities of related compounds:
| Study | Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|---|
| Pyrazolo derivative A | Anticancer | HeLa | 0.36 | |
| Pyrazolo derivative B | Anti-inflammatory | A375 | 0.50 | |
| Pyrazolo derivative C | Antimicrobial | MRSA | 4–8 |
Synthesis and Future Directions
The synthesis of this compound typically involves cyclocondensation reactions between 3-amino-pyrazoles and electrophilic partners such as β-dicarbonyl compounds. Recent advancements aim to optimize these synthetic routes to enhance yield and selectivity .
Future research should focus on elucidating the specific mechanisms through which this compound exerts its biological effects. Investigating its binding affinity to various biological targets will be crucial in understanding its therapeutic potential.
Q & A
Q. What are the standard synthetic routes for preparing 5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
The compound is typically synthesized via condensation reactions. A common approach involves reacting 5-aminopyrazole derivatives with β-ketoesters or diketones under acidic conditions. For example:
- Method 1 : Condensation of 5-amino-3-(1-methyl-1H-pyrazol-5-yl)pyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux yields pyrazolo[1,5-a]pyrimidine intermediates. Subsequent hydrolysis of the ester group (e.g., using NaOH) produces the carboxylic acid derivative .
- Method 2 : Cyclocondensation of 5-aminopyrazole with heteroaryl enol ethers (e.g., 3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one) in aqueous ethanol at ambient temperature, followed by coupling with amines via bis(pentafluorophenyl) carbonate (BPC) activation .
Q. Key Characterization Data :
| Intermediate | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| Ethyl ester precursor | 62–70 | 221–268 |
Q. How is structural confirmation performed for this compound and its intermediates?
Structural confirmation relies on:
- NMR Spectroscopy : and NMR identify substituent patterns (e.g., methyl groups on pyrazole rings at δ 2.4–2.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for the ethyl ester precursor: m/z 325.12) .
- X-ray Crystallography : Resolves fused-ring planarity and dihedral angles (e.g., pyrimidine-pyrazole dihedral angle: 1.31°) .
Q. What safety protocols are critical during synthesis?
- Use glove boxes for handling air-sensitive intermediates (e.g., enamines).
- Employ filter-tip pipettes to avoid cross-contamination .
- Waste must be segregated and processed by certified hazardous waste facilities due to potential genotoxicity of pyrazole by-products .
Advanced Research Questions
Q. How can reaction yields be optimized for pyrazolo[1,5-a]pyrimidine derivatives?
- Catalyst Screening : Acidic conditions (e.g., HSO in acetic acid) improve cyclization efficiency, achieving yields >70% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of β-ketoesters, while ethanol minimizes side reactions .
- Temperature Control : Reflux (80–100°C) accelerates ring closure but must be balanced against thermal decomposition .
Q. Data Contradiction Example :
| Reaction | Catalyst | Yield (%) |
|---|---|---|
| 5-Aminopyrazole + diketone | HSO | 68 |
| Same reaction | No catalyst | 42 |
Q. What strategies address regioselectivity challenges in pyrazole-pyrimidine fusion?
- Steric Control : Bulky substituents (e.g., phenyl groups) direct cyclization to the less hindered position .
- Electronic Effects : Electron-withdrawing groups (e.g., –NO) on pyrazole increase reactivity at the α-position, favoring pyrimidine ring formation .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 6 hours) and improves regioselectivity via uniform heating .
Q. How are pharmacological properties (e.g., COX-2 inhibition) evaluated for this compound?
Q. What analytical methods resolve contradictions in spectral data?
Q. How can computational modeling guide derivative design?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
